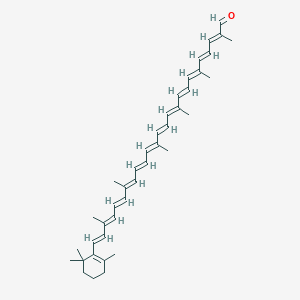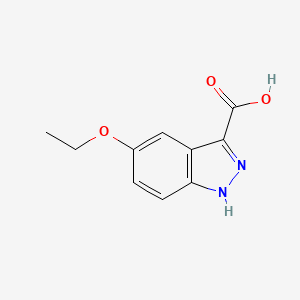
5-Ethoxy-1H-indazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1H-indazole-3-carboxylicacid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1H-indazole-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-bromoacetate with hydrazine to form ethyl hydrazinoacetate, which then undergoes cyclization with ortho-substituted benzaldehydes to yield the indazole core. The ethoxy group can be introduced through subsequent etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-1H-indazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the indazole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-ethoxy-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1H-indazole-3-carboxylicacid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-indazole-3-carboxylic acid: A closely related compound with similar biological activities.
5-Methoxy-1H-indazole-3-carboxylic acid: Another derivative with different substituents.
Uniqueness
5-Ethoxy-1H-indazole-3-carboxylicacid stands out due to its unique ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-ethoxy-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UOLRMYYOAHOUON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


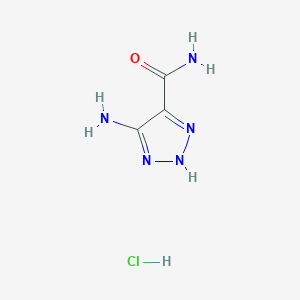



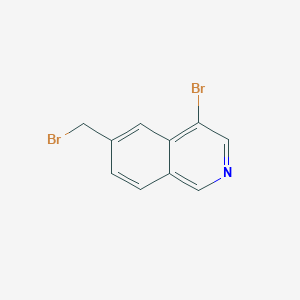

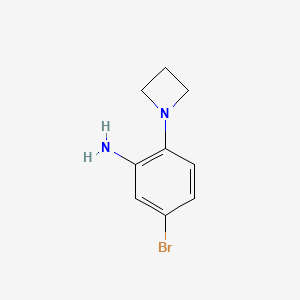
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)



![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
